molecular formula C7H6O3 B042069 3,5-Dihydroxybenzaldehyde CAS No. 26153-38-8

3,5-Dihydroxybenzaldehyde

Cat. No. B042069
CAS RN: 26153-38-8
M. Wt: 138.12 g/mol
InChI Key: HAQLHRYUDBKTJG-UHFFFAOYSA-N
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Description

3,5-Dihydroxybenzaldehyde is a benzaldehyde derivative with two hydroxyl groups positioned at the 3rd and 5th positions on the benzene ring. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry.

Synthesis Analysis

3,5-Dihydroxybenzaldehyde can be synthesized through a multi-step process starting from 3,5-dimethoxybenzaldehyde. This involves Wittig reaction, reduction, and demethylation, leading to a significant improvement in yield from 40% to 88.2% (Song Yan-ling, 2008).

Molecular Structure Analysis

Chemical Reactions and Properties

3,5-Dihydroxybenzaldehyde participates in various chemical reactions due to the presence of reactive hydroxyl groups and the aldehyde group. For example, it undergoes electrochemical oxidation in the presence of 3-hydroxy-1H-phenalene-1-one, resulting in Michael addition reactions (D. Nematollahi & A. Amani, 2008). Additionally, it can be involved in the formation of chelate structures with metals, indicating its potential in coordination chemistry (B. Ülküseven et al., 2008).

Safety And Hazards

3,5-Dihydroxybenzaldehyde may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

3,5-Dihydroxybenzaldehyde is used as a building block in the synthesis of more complex structures . It is also used in the synthesis of terbutaline, which is an important bronchodilator . This suggests that it may continue to be used in the synthesis of other complex structures in the future.

properties

IUPAC Name

3,5-dihydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O3/c8-4-5-1-6(9)3-7(10)2-5/h1-4,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAQLHRYUDBKTJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60180776
Record name 3,5-Dihydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60180776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dihydroxybenzaldehyde

CAS RN

26153-38-8
Record name 3,5-Dihydroxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26153-38-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dihydroxybenzaldehyde
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dihydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60180776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dihydroxybenzaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
450
Citations
L Camont, F Collin, C Marchetti, D Jore… - … Journal Devoted to …, 2010 - Wiley Online Library
trans‐Resveratrol (3,5,4′‐trihydroxystilbene) is a natural polyphenolic compound that exhibits antioxidant properties. Our study aimed at studying the HO . ‐induced oxidation of …
N Daraghmeh, MM Al-Omari, Z Sara… - … of pharmaceutical and …, 2002 - Elsevier
There is a lack of information concerning analysis of terbutaline sulfate and quantification of its related substances particularly in the liquid dosage forms. This work aimed at develo** …
Number of citations: 45 www.sciencedirect.com
GH Jeong, TH Kim - 2019 - e-jkfn.org
In this current study, we evaluated the enhancement of the antioxidant capacity and the degradation of trans-resveratrol as mediated by a dielectric barrier discharge plasma. The …
Number of citations: 1 www.e-jkfn.org
L Panzella, M De Lucia, C Amalfitano… - The Journal of …, 2006 - ACS Publications
In 0.1 M phosphate buffer, pH 3.0, and at 37 C, resveratrol ((E)-3,4‘,5-trihydroxystilbene, 1a), an antioxidant and cancer chemopreventive phytoalexin, reacted smoothly at 25 μM or 1 …
Number of citations: 27 pubs.acs.org
DC Tully, AR Trimble… - Advances in Resist …, 2000 - spiedigitallibrary.org
Several new poly(benzyl ether) and poly(benzyl ester) dendrimers that incorporate acid- and thermally- labile peripheral groups have been synthesized. Tertiary butyl ester terminated …
Number of citations: 9 www.spiedigitallibrary.org
M Friedman, PR Henika, RE Mandrell - Journal of food protection, 2003 - Elsevier
We evaluated the bactericidal activities of 35 benzaldehydes, 34 benzoic acids, and 1 benzoic acid methyl ester against Campylobacter jejuni, Escherichia coli O157:H7, Listeria …
Number of citations: 312 www.sciencedirect.com
L Camont, F Collin, M Couturier, P Thérond, D Jore… - Biochimie, 2012 - Elsevier
trans-Resveratrol (RVT) (3,5,4′-trihydroxystilbene), a polyphenolic constituent of red wine, is thought to be beneficial in reducing the incidence of cardiovascular diseases, partly via its …
Number of citations: 28 www.sciencedirect.com
SC Han, SH **, JW Lee - Bulletin of the Korean Chemical Society, 2011 - koreascience.kr
Fr $\acute {e} $ chet-type dendritic benzaldehydes were efficiently synthesized using 3, 5-dihydroxybenzaldehyde as an aldehyde focal point functionalized unit by adding a generation …
Number of citations: 4 koreascience.kr
J Šmidrkal, V Filip, K Vokáč, J Harmatha - academia.edu
Resveratrol (3, 4, 5-trihydroxystilbene) is a phytoalexin found in various plant species. Its high content was recorded mainly in grapevine (Vitis vinifera L., Vitaceae), as well as in wines …
Number of citations: 3 www.academia.edu
Z Kurt, M Minoia, JC Spain - Applied and Environmental …, 2018 - Am Soc Microbiol
Resveratrol is among the best-known secondary plant metabolites because of its antioxidant, anti-inflammatory, and anticancer properties. It also is an important allelopathic chemical …
Number of citations: 15 journals.asm.org

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